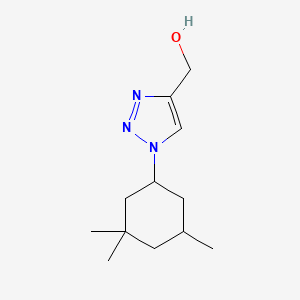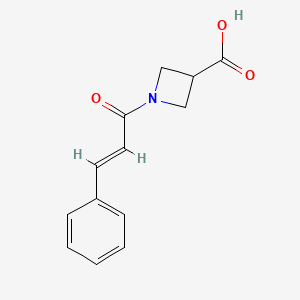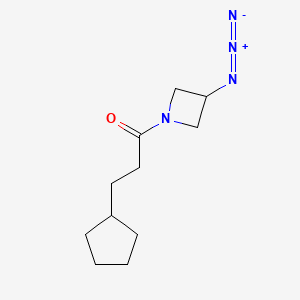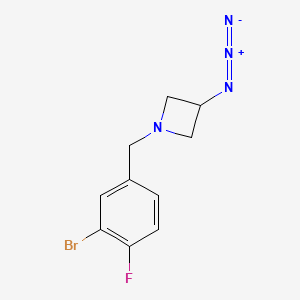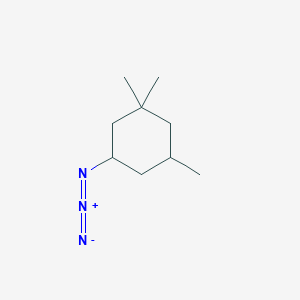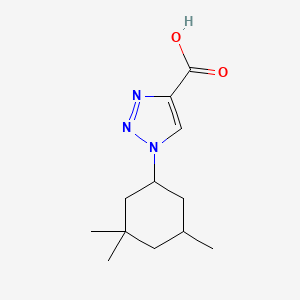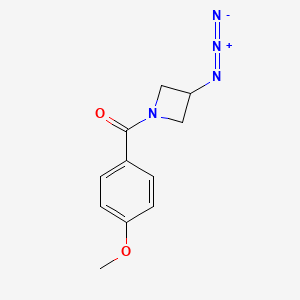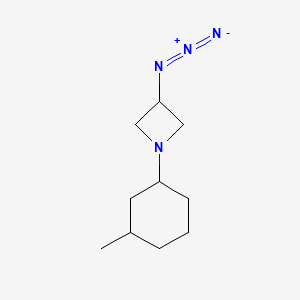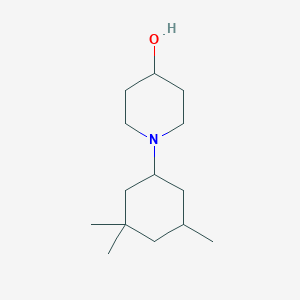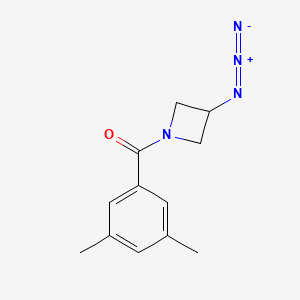
(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone
Overview
Description
3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone, also known as 3-AADM, is an organic compound with a wide range of applications in scientific research. It has become increasingly popular in the last few years due to its versatility and potential for a variety of uses. 3-AADM is a cyclic molecule composed of a nitrogen atom that is linked to three methyl groups, a carbon atom, and a phenyl group. This compound is a useful tool for researchers due to its ability to form stable covalent bonds with other molecules, its low toxicity, and its low volatility.
Scientific Research Applications
Synthetic Pathways and Chemical Properties
Metathesis Reactions for β-Amino Acid Derivatives
Metathesis reactions, such as ring-closing metathesis (RCM) and cross metathesis (CM), are pivotal in synthesizing cyclic β-amino acids, which are of great interest due to their biological relevance. These methodologies offer access to alicyclic β-amino acids and various densely functionalized derivatives, demonstrating the utility of metathesis reactions in organic synthesis for creating structurally diverse molecules with potential pharmaceutical applications (Kiss, Kardos, Vass, & Fülöp, 2018).
Therapeutic and Biological Applications
Antituberculosis Activity of Organotin(IV) Complexes
Organotin(IV) complexes have shown promising antituberculosis activity. The efficacy of these complexes is influenced by the ligand environment, organic groups attached to the tin, and the structure of the compound. Such studies highlight the potential of organotin(IV) compounds in medicinal chemistry for developing new antituberculosis therapies (Iqbal, Ali, & Shahzadi, 2015).
Enzymatic and Biotechnological Applications
Methanotrophs and Value Generation from Methane
Methanotrophs, capable of using methane as a sole carbon source, offer a wide array of biotechnological applications. These include the production of single-cell protein, biopolymers, and various metabolites like methanol and formaldehyde, demonstrating the potential of methanotrophs to generate value from methane while addressing environmental concerns (Strong, Xie, & Clarke, 2015).
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-9(2)5-10(4-8)12(17)16-6-11(7-16)14-15-13/h3-5,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHZFJUKSLFZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




